molecular formula C21H16F3N3O4 B2509451 N-(2-methyl-4-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide CAS No. 941910-05-0

N-(2-methyl-4-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2509451
CAS No.: 941910-05-0
M. Wt: 431.371
InChI Key: MBONVJCBRDEDSQ-UHFFFAOYSA-N
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Description

The compound “N-(2-methyl-4-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains several functional groups, including a nitro group (-NO2), a trifluoromethyl group (-CF3), a carboxamide group (-CONH2), and a dihydropyridine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, trifluoromethyl, carboxamide, and dihydropyridine groups would likely have significant effects on the compound’s overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .

Scientific Research Applications

Chemical Synthesis and Drug Design

The structural motif of dihydropyridines, to which this compound belongs, is significant in the synthesis of pharmacologically active agents. Dihydropyridines are known for their roles as antihypertensive agents and coronary vessel dilators. This is exemplified by the synthesis of dihydropyridine derivatives with various substitutions, indicating the versatility of this scaffold in drug design (Abernathy, 1978).

Antidepressant and Nootropic Activities

The structural analogs of the compound have been investigated for their antidepressant and nootropic activities. For instance, the synthesis and pharmacological evaluation of Schiff’s bases and 2-azetidinones derived from isonicotinyl hydrazones have demonstrated significant CNS activity, underscoring the potential of structurally related compounds in developing new therapeutic agents for mental health disorders (Thomas et al., 2016).

Pharmacokinetic Studies

The compound's relatives, such as nicardipine, have been the subject of detailed pharmacokinetic studies to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. These studies provide insights into the behavior of similar compounds in biological systems, aiding in the optimization of their pharmacological properties (Higuchi & Kawamura, 1981).

Material Science Applications

The presence of nitro and trifluoromethyl groups in the compound suggests its potential application in material science, particularly in the synthesis of polymers with specific optical or electronic properties. For example, polymers incorporating nitrophenyl groups have been explored for reversible optical storage, indicating the utility of such functional groups in advanced materials (Meng et al., 1996).

Fluorescent Probes and Chemosensors

Compounds with nitrophenyl and benzamide moieties have been developed as chemosensors for ions or molecules, utilizing their electronic and structural properties for selective detection mechanisms in aqueous environments. This illustrates the compound's potential application in the development of diagnostic tools or environmental sensors (Sun et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include further studies to understand its properties, reactivity, and potential applications. This could involve experimental studies as well as computational modeling .

Properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O4/c1-13-10-16(27(30)31)7-8-18(13)25-19(28)17-6-3-9-26(20(17)29)12-14-4-2-5-15(11-14)21(22,23)24/h2-11H,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBONVJCBRDEDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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